3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline
Overview
Description
3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two trimethylsilyl-ethynyl groups attached to the 3 and 8 positions of the 1,10-phenanthroline core. Phenanthroline derivatives are known for their applications in coordination chemistry, where they act as ligands to form complexes with metal ions. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline typically involves the following steps:
Starting Material: The synthesis begins with 1,10-phenanthroline as the starting material.
Bromination: The 3 and 8 positions of 1,10-phenanthroline are brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Sonogashira Coupling: The brominated phenanthroline is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in an inert atmosphere (e.g., nitrogen or argon). The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While the synthesis of this compound is primarily carried out on a laboratory scale, scaling up the process for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in THF.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized ethynyl groups.
Reduction: Formation of phenanthroline derivatives with reduced ethynyl groups.
Substitution: Formation of phenanthroline derivatives with substituted ethynyl groups.
Scientific Research Applications
3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Coordination Chemistry: It acts as a ligand to form complexes with metal ions, which are used in catalysis, material science, and bioinorganic chemistry.
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Photophysics and Photochemistry: It is employed in the study of photophysical and photochemical properties of coordination compounds.
Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline core act as donor sites, forming stable complexes with metal ions. These metal complexes can exhibit various properties, such as catalytic activity, electronic properties, and biological activity, depending on the nature of the metal ion and the coordination environment.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without the trimethylsilyl-ethynyl groups.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions.
Uniqueness
3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and electronic properties. These modifications make it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications.
Properties
IUPAC Name |
trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJPUDVIJICOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615960 | |
Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320573-10-2 | |
Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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